(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride
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Overview
Description
The compound “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” is a type of organic compound . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific structure and functional groups present in the compound .
Synthesis Analysis
While specific synthesis methods for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” were not found, similar compounds have been synthesized using various methods. For example, one method involves a carboligation step, a subsequent transamination, and finally a Pictet–Spengler reaction with a carbonyl cosubstrate .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific structural information for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” were not found .Scientific Research Applications
Cocrystals and Structural Analysis Research has demonstrated the preparation and analysis of cocrystals involving bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, highlighting its structural properties. The study reveals the compound's monoclinic system, the chair conformation of the piperidinium ring, and the formation of homoconjugated cations through hydrogen bonding. This research is foundational in understanding the molecular structure and interactions of similar compounds (Dega‐Szafran et al., 2006).
NMR Spectroscopy for Conformational Studies NMR spectroscopy has been employed to study the conformations of derivatives of 4-hydroxy-1-methylpiperidine betaine hydrochlorides, illustrating the differentiation between conformers based on equatorial and axial positions of atoms. This research aids in understanding the molecular dynamics and structural nuances of related compounds (Dega‐Szafran et al., 2006).
Vibrational Circular Dichroism Spectroscopy for Structural Analysis Vibrational circular dichroism (VCD) spectroscopy has been applied to study the solution structures of intermediates in the synthesis of pharmaceuticals, showcasing the sensitivity of VCD spectra to geometry changes. This technique offers a novel approach for the structural analysis of chiral pharmaceutical compounds in solution, providing insights into the conformations and interactions of molecules (Urbanova et al., 2002).
Synthesis and Technology The synthesis of related compounds, such as (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, demonstrates the importance of chiral separation and protection techniques in creating targeted chemical entities. This study highlights the methodology and efficiency in synthesizing compounds with specific configurations and their potential applications in various fields of research (Jiang Jie-yin, 2015).
Mechanism of Action
The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. While the specific mechanism of action for “(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride” was not found, similar compounds have been studied for their potential therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
(3S,4R)-4-methylpiperidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(9)2-3-7-4-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNZRJHBIRURAJ-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC[C@@H]1O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Methylpiperidine-3,4-diol;hydrochloride |
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